molecular formula C18H25NO B10979692 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide

Cat. No.: B10979692
M. Wt: 271.4 g/mol
InChI Key: IBWPVCBFEGOSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide, also known by its chemical formula C17H23NO3, is a fascinating compound with a complex structure. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes:

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide involves several steps. One common synthetic route includes the following reactions:

    Amide Formation:

Industrial Production:

While industrial-scale production methods may vary, the synthetic steps mentioned above provide a foundation for large-scale preparation.

Chemical Reactions Analysis

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, converting functional groups within the molecule.

    Reduction: Reduction reactions modify specific bonds, altering its properties.

    Substitution: Substituting functional groups can lead to derivatives with distinct properties.

Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide).

Major products formed depend on reaction conditions and substituents. For example, reduction may yield N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanol.

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide finds applications in:

    Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.

    Biological Studies: Assessing its interactions with enzymes or receptors.

    Industry: Exploring its use in polymer chemistry or materials science.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific molecular targets (e.g., receptors, enzymes) or modulating cellular pathways. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylpropanamide stands out due to its bicyclic structure, similar compounds include:

    Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate:

    N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-8-chloro-2-ethyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxamide:

Properties

Molecular Formula

C18H25NO

Molecular Weight

271.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-phenylpropanamide

InChI

InChI=1S/C18H25NO/c1-13(17-12-15-7-9-16(17)11-15)19-18(20)10-8-14-5-3-2-4-6-14/h2-6,13,15-17H,7-12H2,1H3,(H,19,20)

InChI Key

IBWPVCBFEGOSML-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC(=O)CCC3=CC=CC=C3

Origin of Product

United States

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